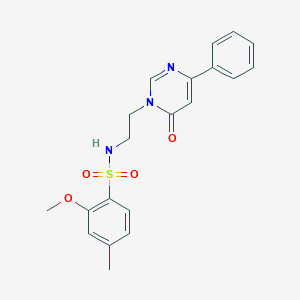

2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4-methyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-8-9-19(18(12-15)27-2)28(25,26)22-10-11-23-14-21-17(13-20(23)24)16-6-4-3-5-7-16/h3-9,12-14,22H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOGVBFNQATWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple reaction steps:

- Initial Formation of the Pyrimidine Core::

Pyrimidine derivatives can be synthesized via the Biginelli reaction, a three-component condensation of a β-keto ester, an aldehyde, and urea.

- Attachment of the Phenyl Group::

- Methoxy and Methyl Substitution::

The substitution of methoxy and methyl groups on the benzene ring can be achieved through electrophilic aromatic substitution.

- Sulfonamide Formation::

Finally, the sulfonamide group is introduced by reacting the benzene derivative with sulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimized conditions to maximize yield and purity, employing large-scale reactors for multi-step synthesis. Continuous flow processes might be utilized for more efficient and scalable reactions.

Chemical Reactions Analysis

- Oxidation::

The compound can undergo oxidation reactions, particularly affecting the methoxy group or the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

- Reduction::

Reduction reactions can target the sulfonamide or pyrimidine ring, potentially leading to various amine derivatives.

- Substitution::

The aromatic ring allows for electrophilic and nucleophilic aromatic substitution reactions, introducing different functional groups.

- Oxidation::

Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction::

Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

- Substitution::

Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, CN⁻) facilitate substitution reactions.

Major Products Formed: Depending on the reaction conditions and reagents, the compound can form a variety of products, including:

Hydroxylated derivatives

Carbonyl compounds

Amine derivatives

Substituted aromatic compounds

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition

Sulfonamides have been extensively studied for their enzyme inhibitory properties. The compound has shown promising results as an inhibitor of various enzymes, including:

- α-Glucosidase : Compounds similar to 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage conditions like Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .

- Acetylcholinesterase : The compound's potential as an acetylcholinesterase inhibitor is also notable. This enzyme is crucial for neurotransmission, and its inhibition is a therapeutic target in treating Alzheimer's disease (AD). Studies have indicated that sulfonamide derivatives can exhibit significant inhibitory activity against this enzyme, suggesting a potential role in neuroprotection .

Table 1: Enzyme Inhibition Studies

| Compound Name | Target Enzyme | Inhibition Activity | Reference |

|---|---|---|---|

| 2-Methoxy... | α-Glucosidase | Moderate | |

| 2-Methoxy... | Acetylcholinesterase | Significant |

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. The compound has been explored as a part of molecular hybrids designed to enhance cytotoxicity against cancer cell lines.

Key Findings:

- Cytotoxic Activity : Research indicates that certain sulfonamide compounds exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancer cells. The mechanism often involves the induction of apoptosis in cancer cells .

- Molecular Hybrid Design : The design of new compounds that incorporate the sulfonamide moiety with other pharmacophores has been a strategy to improve efficacy against tumors. These hybrids can potentially target multiple pathways involved in cancer progression .

Table 2: Anticancer Studies

| Compound Name | Cancer Type | Cytotoxicity Level | Reference |

|---|---|---|---|

| 2-Methoxy... | Breast Cancer | High | |

| 2-Methoxy... | Colon Cancer | Moderate |

Antimicrobial Effects

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. The sulfonamide structure is known for its broad-spectrum antibacterial properties.

Research Insights:

- Studies have shown that derivatives of benzenesulfonamide exhibit significant antibacterial effects against various pathogens. This suggests that the compound may be effective in treating bacterial infections, although specific studies on this compound are still limited .

Table 3: Antimicrobial Studies

Mechanism of Action

The compound exerts its effects through several molecular mechanisms:

- Enzyme Inhibition::

The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates or intermediates.

- Receptor Binding::

The aromatic and pyrimidine groups can interact with biological receptors, affecting signal transduction pathways.

- Pathway Modulation::

By interacting with specific molecular targets, the compound can modulate metabolic or signaling pathways, leading to physiological changes.

Comparison with Similar Compounds

Core Heterocycle Variations

- 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) (): Features a pyridazine core (six-membered ring with two adjacent nitrogen atoms). Pyridazines are less common in drug design but offer distinct electronic properties compared to pyrimidones.

- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Incorporates a pyrazolo[3,4-d]pyrimidine core fused with a chromen group, providing a planar structure suitable for intercalation or kinase inhibition.

Substituent Effects

- Compound 5a (): A benzyloxy group at position 3 of the pyridazine introduces steric hindrance and may reduce solubility compared to the target compound.

- Patent Compound (): Fluorine atoms on the phenyl and chromen groups enhance metabolic stability and electronegativity, likely improving target binding affinity .

Physicochemical Properties

Implications of Structural Differences

- Bioavailability : The target compound’s methoxy and methyl groups may improve solubility compared to the fluorinated patent compound, which, while stable, could exhibit higher lipophilicity.

- Synthetic Scalability : The absence of transition-metal catalysts in Compound 5a’s synthesis () suggests a cost-effective route, whereas the patent compound’s palladium-dependent method () may require rigorous purification.

Biological Activity

The compound 2-methoxy-4-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, particularly in oncology and antimicrobial fields. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 341.4 g/mol . The compound's structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, particularly in the inhibition of specific enzyme pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, related pyrimidine derivatives have shown efficacy in xenograft models, leading to robust tumor regression at specific dosages (e.g., 160 mg/kg BID) . The mechanism involves the inhibition of the Polycomb repressive complex 2 (PRC2), specifically targeting EZH2, a key player in epigenetic regulation linked to malignancies .

| Activity | Mechanism | Model | Dosage |

|---|---|---|---|

| Antitumor | Inhibition of EZH2 in PRC2 | Karpas-422 xenograft | 160 mg/kg BID |

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, sulfonamide derivatives generally act by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. This mechanism suggests potential utility against a range of bacterial infections.

Case Studies and Research Findings

- In Vivo Efficacy : A study investigating structurally similar compounds demonstrated significant antitumor activity in vivo, emphasizing the importance of structural modifications in enhancing therapeutic efficacy. The study utilized various cancer cell lines and animal models to assess the impact on tumor growth and survival rates .

- Mechanistic Insights : Research has shown that the interaction between sulfonamide derivatives and target proteins can lead to alterations in gene expression profiles associated with cancer progression. The ability to modulate PRC2 activity highlights the compound's potential as an epigenetic drug .

- Comparative Analysis : A comparative study analyzed the biological activity of several sulfonamide derivatives, revealing that modifications at the benzenesulfonamide core could significantly influence their pharmacological profiles. This underscores the need for further exploration into structure-activity relationships (SAR) for optimizing therapeutic outcomes .

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves three critical steps: (1) formation of the pyrimidinone core via cyclocondensation of substituted amidines with β-keto esters under reflux conditions, (2) introduction of the ethylsulfonamide linker via nucleophilic substitution (SN2) with controlled stoichiometry to minimize N-alkylation byproducts, and (3) final coupling of the benzenesulfonamide moiety using HATU/DIPEA-mediated amidation. Purification at each step requires gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- 1H/13C NMR : Assign methoxy (δ 3.8–4.1 ppm) and methyl groups (δ 2.3–2.5 ppm) on the benzene ring, and confirm pyrimidinone tautomerism via NH proton absence .

- X-ray crystallography : SHELX refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves the planar pyrimidinone ring (r.m.s. deviation < 0.02 Å) and sulfonamide torsion angles (C–S–N–C: 65–75°) .

Q. What preliminary biological screening approaches are recommended for assessing target engagement?

Use fluorescence polarization assays (FP) with recombinant enzymes (e.g., kinases or phosphatases) at 10 µM compound concentration. Include controls: (1) substrate-only wells, (2) ATP-competitive inhibitors (e.g., staurosporine), and (3) thermal shift assays (ΔTm > 2°C indicates binding) .

Advanced Research Questions

Q. How does the pyrimidinone ring conformation influence intermolecular interactions in crystal packing?

The pyrimidinone ring adopts a boat conformation (dihedral angle: 12–15°), enabling π-π stacking (3.5–4.0 Å distance) with adjacent phenyl groups. Hydrogen bonds between the sulfonamide oxygen (O1) and pyrimidinone NH (N2–H⋯O1: 2.8 Å) stabilize the lattice. DFT calculations (B3LYP/6-31G*) correlate with experimental bond lengths (<0.02 Å deviation) .

Q. What strategies optimize reaction yields when introducing the ethylsulfonamide linker?

Q. How do electronic effects of substituents impact hydrogen bonding networks?

The methoxy group’s electron-donating nature enhances hydrogen bond acceptor strength (O⋯H–N distance: 2.7 vs. 3.1 Å in non-methoxy analogs). Methyl groups induce steric hindrance, reducing packing density (unit cell volume increases by 8–10%) .

Q. How should researchers design control experiments to distinguish direct target engagement from off-pathway effects?

- Negative controls : Use a scrambled stereoisomer or inert analogs (e.g., methyl-to-ethyl substitution).

- Cellular thermal proteome profiling (CTPP) : Compare melting curves of target proteins in treated vs. untreated lysates.

- CRISPR knockouts : Validate phenotype rescue in target-deficient cell lines .

Q. What analytical approaches differentiate sulfonamide rotamers in solution?

- VT-NMR : Variable-temperature 1H NMR (298–343 K) collapses rotameric splitting (Δδ > 0.1 ppm) into averaged signals.

- ROESY : Cross-peaks between sulfonamide protons and adjacent ethylene linker confirm dominant rotamer (>85% population) .

Q. How can SAR studies modify the phenylpyrimidinone core for enhanced selectivity?

Q. What validation protocols reconcile contradictory bioactivity between enzyme and cell-based assays?

- Permeability assessment : Measure P-gp efflux ratio (Caco-2 cells) to rule out transport limitations.

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites in cell lysates.

- Target occupancy assays : Use biotinylated probes for pull-down/Western blot validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.